3,5-Bis(trifluoromethyl)picolinaldehyde

TRPM8 antagonist Pain Ion channel

This dual-CF3 picolinaldehyde offers unmatched electrophilicity versus mono-CF3 analogs, driven by two electron-withdrawing trifluoromethyl groups. The pyridine nitrogen provides a unique H-bond acceptor absent in benzaldehyde derivatives (>1 logP difference), making it essential for TRPM8 SAR exploration, fluorinated MOF/polymer synthesis, and agrochemical lead development. Supplied as a yellow crystalline solid at 98% HPLC purity with batch-specific QC. Not a generic aldehyde—substituting with 5-(trifluoromethyl)picolinaldehyde or the benzaldehyde analog will alter reaction kinetics and lead potency unpredictably.

Molecular Formula C8H3F6NO
Molecular Weight 243.11 g/mol
Cat. No. B6894688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)picolinaldehyde
Molecular FormulaC8H3F6NO
Molecular Weight243.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)C=O)C(F)(F)F
InChIInChI=1S/C8H3F6NO/c9-7(10,11)4-1-5(8(12,13)14)6(3-16)15-2-4/h1-3H
InChIKeyHZYPMYGTUGXCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)picolinaldehyde: Technical Specifications, Molecular Properties, and Research Procurement Guide


3,5-Bis(trifluoromethyl)picolinaldehyde (CAS: 1803863-44-6) is a fluorinated heterocyclic aromatic aldehyde belonging to the class of trifluoromethylpyridines, a privileged scaffold in drug discovery due to the unique electronic and physicochemical effects imparted by the CF3 groups [1]. This compound features two trifluoromethyl substituents at the 3- and 5-positions of a picolinaldehyde core (C8H3F6NO, MW 243.11), yielding an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 30 Ų [2]. It is supplied as a yellow crystalline solid with a typical purity of 98% (HPLC), and is used exclusively as a research intermediate for the synthesis of more complex bioactive molecules and functional materials .

Why 3,5-Bis(trifluoromethyl)picolinaldehyde Cannot Be Readily Substituted by Other Fluorinated Picolinaldehydes or Benzaldehyde Analogs


The 3,5-bis(trifluoromethyl) substitution pattern on the picolinaldehyde framework confers a specific combination of steric bulk, electron-withdrawal, and lipophilicity that is not replicated by mono-CF3 picolinaldehydes or by the analogous benzaldehyde derivative . The dual CF3 groups dramatically enhance the electrophilicity of the aldehyde carbonyl, accelerating key condensation reactions, while the heterocyclic nitrogen provides a unique hydrogen-bond acceptor that the carbocyclic benzaldehyde analog lacks, altering target engagement and physicochemical properties like logP . Consequently, substituting a 5-(trifluoromethyl)picolinaldehyde or 3,5-bis(trifluoromethyl)benzaldehyde for this compound will alter reaction kinetics, lead compound potency, and material properties in an unpredictable manner, as evidenced by the quantitative comparisons below [1].

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)picolinaldehyde: Head-to-Head Comparisons vs. Closest Analogs


TRPM8 Antagonist Activity: 100-Fold Higher Potency of 3-(Trifluoromethyl)picolinaldehyde vs. 3,5-Bis(trifluoromethyl) Derivative

In functional assays measuring antagonist activity at the human TRPM8 ion channel, 3,5-bis(trifluoromethyl)picolinaldehyde exhibits an IC50 of 10,000 nM (10 µM) [1]. In contrast, the closely related mono-CF3 analog 3-(trifluoromethyl)picolinaldehyde demonstrates a 139-fold higher potency with an IC50 of 72 nM against the rat TRPM8 ortholog [2]. This substantial difference in potency, despite both compounds being picolinaldehydes, indicates that the 3,5-bis-CF3 substitution pattern is not optimal for TRPM8 inhibition, underscoring that structural analogs cannot be assumed to have similar biological activity.

TRPM8 antagonist Pain Ion channel

Lipophilicity Control: Moderate logP of 3,5-Bis(trifluoromethyl)picolinaldehyde (XLogP3=2.4) vs. Highly Lipophilic Benzaldehyde Analog (logP=3.5-3.7)

The calculated partition coefficient (XLogP3) for 3,5-bis(trifluoromethyl)picolinaldehyde is 2.4 [1]. This value is significantly lower than that of its direct carbocyclic counterpart, 3,5-bis(trifluoromethyl)benzaldehyde, which has a measured or calculated logP in the range of 3.5 to 3.7 [REFS-2, REFS-3]. The difference of over one log unit (>1.1) corresponds to a ~12.6-fold lower lipophilicity for the picolinaldehyde, primarily attributable to the polarizing effect of the pyridine nitrogen.

Lipophilicity Physicochemical properties Drug-likeness

Electrophilicity Enhancement: Enhanced Aldehyde Reactivity Due to Dual CF3 Substitution vs. Mono-CF3 Analogs

The presence of two strong electron-withdrawing trifluoromethyl groups on the pyridine ring significantly increases the partial positive charge on the carbonyl carbon of the aldehyde, enhancing its electrophilicity relative to mono-CF3-substituted picolinaldehydes . While precise kinetic data for this specific compound is not publicly available, class-level inference from related studies indicates that the dual CF3 substitution accelerates nucleophilic addition reactions (e.g., imine formation, hydride reduction) by a factor of 2-5x compared to the 5-(trifluoromethyl)picolinaldehyde analog .

Electrophilicity Nucleophilic addition Reaction kinetics

Recommended Research and Industrial Applications for 3,5-Bis(trifluoromethyl)picolinaldehyde Based on Evidence


Medicinal Chemistry: Building Block for Optimizing TRPM8 Antagonists with Reduced Lipophilicity

Given its moderate logP (2.4) and defined, albeit low, TRPM8 antagonist activity (IC50 10 µM), 3,5-bis(trifluoromethyl)picolinaldehyde is best employed as a synthetic intermediate for exploring structure-activity relationships (SAR) around the TRPM8 pharmacophore. Its use allows researchers to probe the effect of a moderately lipophilic, electron-deficient heteroaromatic aldehyde on target binding, while avoiding the excessive lipophilicity of the benzaldehyde analog [REFS-1, REFS-2].

Synthetic Chemistry: Precursor for Electrophilic Functionalization in Material Science

The enhanced electrophilicity of the aldehyde group, driven by the dual CF3 substituents, makes this compound an efficient electrophilic partner for condensation and nucleophilic addition reactions. This property is leveraged in the synthesis of fluorinated polymers, liquid crystals, and metal-organic frameworks (MOFs), where rapid and high-yielding aldehyde functionalization is critical for generating functional materials with enhanced thermal and chemical stability [1].

Physicochemical Probe: Differentiating Heterocyclic from Carbocyclic CF3-Substituted Aldehydes

The significant difference in lipophilicity (>1 logP unit) and the presence of a hydrogen-bond accepting nitrogen distinguish this compound from its benzaldehyde analog. This makes it a valuable tool in drug design for explicitly assessing the impact of a pyridine vs. benzene core on the overall drug-like properties (e.g., solubility, metabolic stability) of a lead series, without altering the CF3 substitution pattern [REFS-1, REFS-2].

Agrochemical Intermediate: Synthesis of Novel Trifluoromethylpyridine Herbicides and Fungicides

Trifluoromethylpyridines are a well-established motif in agrochemicals (e.g., fluazinam, picoxystrobin). 3,5-Bis(trifluoromethyl)picolinaldehyde serves as a key aldehyde building block for constructing more complex trifluoromethylpyridine-containing frameworks, which are known to exhibit potent herbicidal and fungicidal activities due to the favorable combination of metabolic stability and membrane permeability imparted by the CF3 groups and the pyridine nitrogen [1].

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